![molecular formula C20H18N6O2S B2881436 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-methylbenzenesulfonamide CAS No. 1014026-14-2](/img/structure/B2881436.png)
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-methylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis process of this compound is not specified in the available resources.Molecular Structure Analysis
The molecular structure analysis of this compound is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potency against Coxsackie B4 virus .
- Some indole derivatives exhibit anti-inflammatory and analgesic effects. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated these properties .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It can be inferred that the compound interacts with its targets through hydrogen bonding and other intermolecular forces . The presence of the pyrazol and pyridazin groups in the compound may contribute to its binding affinity and selectivity towards its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s solubility, stability, and molecular weight (34039 g/mol) could influence its bioavailability and pharmacokinetics.
Result of Action
Based on the wide range of biological activities exhibited by similar compounds , it can be inferred that this compound could potentially influence a variety of cellular processes and pathways.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-15-4-2-5-18(14-15)29(27,28)25-17-8-6-16(7-9-17)22-19-10-11-20(24-23-19)26-13-3-12-21-26/h2-14,25H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGHIUNFROOMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-methylbenzenesulfonamide |
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